molecular formula C16H23BFNO5S B15280703 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine

Cat. No.: B15280703
M. Wt: 371.2 g/mol
InChI Key: PWGOOLYXPFZWSJ-UHFFFAOYSA-N
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Description

This compound features a morpholine ring linked via a sulfonyl group to a fluorinated phenylboronic ester. The sulfonyl group is a strong electron-withdrawing substituent, enhancing stability and influencing reactivity in cross-coupling reactions. Its molecular structure positions the fluorine atom at the para position relative to the sulfonyl group and the boronate ester at the ortho position, creating steric and electronic effects critical for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H23BFNO5S

Molecular Weight

371.2 g/mol

IUPAC Name

4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C16H23BFNO5S/c1-15(2)16(3,4)24-17(23-15)13-11-12(18)5-6-14(13)25(20,21)19-7-9-22-10-8-19/h5-6,11H,7-10H2,1-4H3

InChI Key

PWGOOLYXPFZWSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine typically involves a multi-step process. One common method involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 4-fluorophenylboronic acid with pinacol to form the boronic ester.

    Morpholine Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Morpholine

    • Structure : Fluorine at position 3, boronate ester at position 5 (meta to fluorine).
    • Properties : The meta-substituted fluorine reduces steric hindrance compared to the target compound. Synthesized with 62% yield using CsF and morpholine, indicating moderate efficiency .
    • Applications : Used as a precursor in aryl coupling reactions for drug discovery intermediates.
  • 4-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(Trifluoromethyl)Phenyl]Morpholine Structure: Trifluoromethyl (CF₃) at position 4, boronate ester at position 2 (ortho to CF₃). Properties: The CF₃ group increases lipophilicity (LogP) and electron-withdrawing effects, enhancing stability. Purity: 97%, molecular weight 357.18 g/mol . Applications: Potential use in Suzuki-Miyaura couplings for agrochemicals due to enhanced resistance to hydrolysis.

Heterocyclic Variations

  • 4-[4-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-Pyridin-2-yl]Morpholine

    • Structure : Pyridine ring replaces benzene, with boronate ester at position 3.
    • Properties : Molecular weight 304.20 g/mol. The nitrogen in pyridine alters electronic density, improving coordination in catalytic reactions .
    • Applications : Useful in synthesizing heteroaromatic biaryl compounds for optoelectronic materials.
  • 4-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiophen-2-yl)Morpholine

    • Structure : Thiophene replaces phenyl, boronate ester at position 4.
    • Properties : Thiophene’s electron-rich nature increases reactivity in cross-couplings. Yield: 29% in Pd-catalyzed reactions .
    • Applications : Key intermediate in antiplasmodial drug candidates .

Para-Substituted Boronate Esters

  • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Morpholine
    • Structure : Boronate ester at para position on phenyl.
    • Properties : Molecular weight 289.18 g/mol, synthesized with 50% yield. NMR data consistent with literature, confirming structural integrity .
    • Applications : Used in automated organic synthesis platforms for high-throughput screening .

Data Table: Key Parameters of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Substituent Effects
Target Compound (Sulfonyl Derivative) C₁₆H₂₂BFNO₅S 369.23 N/A N/A Strong EWG (sulfonyl), ortho-F
4-(3-Fluoro-5-(PinacolBoryl)Phenyl)Morpholine C₁₆H₂₂BFO₃N 305.16 62 >90 Meta-F, steric flexibility
4-[2-(PinacolBoryl)-4-(CF₃)Phenyl]Morpholine C₁₇H₂₃BF₃NO₃ 357.18 N/A 97 Ortho-CF₃, high lipophilicity
4-[4-Methyl-5-(PinacolBoryl)Pyridin-2-yl]Morpholine C₁₆H₂₅BN₂O₃ 304.20 N/A N/A Pyridine N, improved coordination
4-(4-(PinacolBoryl)Phenyl)Morpholine C₁₆H₂₄BNO₃ 289.18 50 98 Para-boronate, high conjugation

Biological Activity

The compound 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H22BFNO3SC_{16}H_{22}BFNO_3S, with a molecular weight of approximately 337.36 g/mol. The presence of the dioxaborolane moiety suggests potential applications in drug discovery due to its ability to form stable complexes with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown inhibitory effects on matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
  • Antimicrobial Properties : The compound has demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
  • Cytotoxic Effects : In vitro studies have revealed that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

Table 1: Summary of Biological Activity Data

Activity TypeTarget Organism/Cell LineObserved EffectReference
Enzyme InhibitionMMP-2, MMP-9Significant inhibition
AntimicrobialStaphylococcus aureusMIC = 4–8 μg/mL
AnticancerMDA-MB-231 (breast cancer)IC50 = 0.126 μM
AntitubercularMycobacterium abscessusMIC = 0.5–1.0 μg/mL

Pharmacokinetics and Toxicology

Pharmacokinetic studies conducted in animal models (e.g., Sprague-Dawley rats) indicate moderate exposure levels with a peak concentration (CmaxC_{max}) of 592 ± 62 mg/mL. The elimination half-life was noted to be prolonged, suggesting a favorable profile for therapeutic use . Toxicity assessments reveal that at high doses (800 mg/kg), the compound exhibited acceptable safety margins.

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